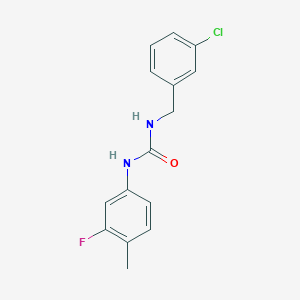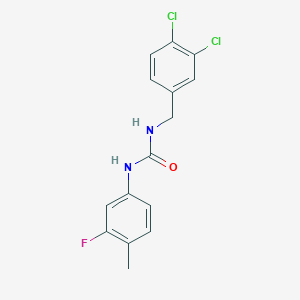
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea
Descripción general
Descripción
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may help to improve cognitive function in individuals with Alzheimer's disease. N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to bind to certain receptors in the brain, including the dopamine transporter and sigma-1 receptor, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have several unique biochemical and physiological effects. For example, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver. Additionally, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and norepinephrine. These effects may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, there are also some limitations to its use. For example, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea can be toxic at high doses, and its effects may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea. One area of interest is the development of more specific and potent analogs of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea that may have even greater efficacy in treating neurological disorders and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea and its potential interactions with other drugs and compounds. Finally, more research is needed to determine the safety and efficacy of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea in human clinical trials.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. One study found that N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study demonstrated that N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory properties. Additionally, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-5-6-13(8-14(10)17)19-15(20)18-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILADUXJCOXIKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284134.png)
![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284171.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)

